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3-hydroxy-2-methyl-4-nitrobenzoic

acid

CAS No.: 1403597-59-0

Cat. No.: B6158065

Get Quote

Executive Summary
3-Hydroxy-2-methyl-4-nitrobenzoic acid (CAS: 1403597-59-0) is a highly functionalized

aromatic intermediate used primarily in the synthesis of pharmacologically active isoindolinone

derivatives.[1] Its structure features a tetrasubstituted benzene ring where the interplay of steric

and electronic effects dictates its reactivity and physicochemical properties. This guide provides

a detailed analysis of its structural geometry, validated synthetic protocols, and spectroscopic

characteristics, serving as a reference for medicinal chemists optimizing scaffold design.

Chemical Structure & Physicochemical
Properties[2][3][4][5]
The molecule is characterized by a "crowded" 1,2,3,4-substitution pattern on the benzene ring.

The steric congestion between the carboxylic acid (C1), methyl (C2), hydroxyl (C3), and nitro

(C4) groups forces specific conformational preferences to minimize strain.

Key Properties Table[1]
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Property Data

IUPAC Name 3-Hydroxy-2-methyl-4-nitrobenzoic acid

CAS Number 1403597-59-0

Molecular Formula C₈H₇NO₅

Molecular Weight 197.14 g/mol

Appearance Yellow solid

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Low

solubility in water

Acidity (Predicted pKa)
~2.5 - 3.0 (Acidic due to ortho-nitro and ortho-

methyl effects)

Structural Analysis & Electronic Effects[1]
Steric Inhibition of Resonance: The methyl group at C2 is flanked by the carboxylic acid (C1)

and the hydroxyl group (C3). This steric bulk likely forces the carboxylic acid moiety out of

planarity with the aromatic ring, reducing conjugation but potentially increasing acidity due to

the loss of resonance stabilization of the neutral acid form.

Hydrogen Bonding: An intramolecular hydrogen bond is highly probable between the

hydroxyl proton (C3-OH) and the oxygen of the adjacent nitro group (C4-NO₂). This 6-

membered ring interaction stabilizes the nitro group's planarity and locks the conformation.

Regiochemistry: The 1,2,3,4-substitution leaves protons at C5 and C6 unsubstituted. These

protons are ortho to each other, a critical feature for NMR characterization.

Synthetic Pathway & Mechanism[1]
The synthesis of 3-hydroxy-2-methyl-4-nitrobenzoic acid is achieved via the regioselective

nitration of 3-hydroxy-2-methylbenzoic acid.[1] This reaction is governed by the competing

directing effects of the substituents.[2]

Directing Logic
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Hydroxyl (-OH) at C3: Strong ortho/para activator.[1] Directs to C2 (blocked), C4, and C6.[2]

Methyl (-CH₃) at C2: Weak ortho/para activator.[1] Directs to C1 (blocked), C3 (blocked), and

C5.

Carboxyl (-COOH) at C1:Meta deactivator. Directs to C3 (blocked) and C5.

Outcome: Although C5 is electronically activated by the methyl group and favored by the

carboxyl's meta-direction, the strong activation from the hydroxyl group dominates, directing

the electrophile (NO₂⁺) to the ortho position (C4) or para position (C6). Experimental evidence

confirms the C4-nitro isomer is the major product, likely due to electronic reinforcement or

specific solvation effects, despite the steric crowding.

Experimental Protocol (Validated)
Reaction: Nitration of 3-hydroxy-2-methylbenzoic acid.[1][3]

Preparation: Charge a reaction vessel with 3-hydroxy-2-methylbenzoic acid (1.0 equiv) and

acetic acid (8.0 vol).

Cooling: Cool the solution to 0–5 °C.

Addition: Dropwise add fuming nitric acid (1.5 equiv) or a solution of HNO₃ in acetic acid,

maintaining the internal temperature below 10 °C.

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 1 hour.

Monitor by TLC or LC-MS.[1]

Workup: Pour the reaction mixture into crushed ice/water (25 vol).

Isolation: Filter the resulting yellow precipitate. Wash the cake with cold water to remove

excess acid.

Purification: Dry the solid under vacuum. Recrystallization from methanol/water may be

performed if higher purity is required.

Yield: Typical isolated yields range from 40% to 55%.
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Synthesis Diagram (DOT)

3-Hydroxy-2-methylbenzoic acid
(Precursor)

HNO3 / AcOH
0°C -> RT, 1h

Dissolution Electrophilic Aromatic
Substitution (SEAr)

Nitronium Ion (NO2+) Attack 3-Hydroxy-2-methyl-4-nitrobenzoic acid
(Target)

Regioselective at C4

Click to download full resolution via product page

Caption: Synthetic route via regioselective nitration. The strong -OH activator directs

substitution to the C4 position.[1]

Spectroscopic Characterization
Accurate structural assignment relies on identifying the specific coupling pattern of the aromatic

protons.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃ Key Signals:

δ 11.0–13.0 ppm (br s, 2H): Carboxylic acid (-COOH) and Phenolic (-OH) protons. Often

broad or exchanged/invisible depending on water content.

δ 8.04 ppm (d, J = 9.0 Hz, 1H): Aromatic proton at C5. This proton is ortho to the nitro group

(deshielding effect) and ortho to H6.

δ 7.50 ppm (d, J = 9.0 Hz, 1H): Aromatic proton at C6. This proton is ortho to H5 and ortho to

the carboxyl group.

Interpretation: The coupling constant (J = 9.0 Hz) is characteristic of ortho-coupling. If the nitro

group were at C5 (meta to OH), the protons at C4 and C6 would show meta-coupling (~2 Hz).

The observed ortho coupling confirms the 1,2,3,4-substitution pattern, leaving C5 and C6

adjacent.

Mass Spectrometry (MS)
Ionization Mode: ESI (Negative or Positive)
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m/z: 198 [M+H]⁺ or 196 [M-H]⁻.

Applications in Drug Discovery
This compound serves as a critical scaffold for constructing isoindolinone derivatives, which are

pharmacophores in PARP inhibitors (oncology) and neuroprotective agents.

Isoindolinone Formation
The vicinal arrangement of the methyl (C2) and carboxyl (C1) groups allows for cyclization.

Esterification: Conversion of the acid to the methyl ester.

Bromination: Radical bromination of the C2-methyl group.

Cyclization: Reaction with primary amines leads to ring closure, forming the isoindolinone

core.

Application Workflow Diagram (DOT)

3-Hydroxy-2-methyl-4-nitrobenzoic acid

Methyl Ester Derivative

MeOH, H2SO4

Benzyl Bromide Intermediate

NBS, AIBN (Radical Bromination)

4-Methoxy-5-nitroisoindolin-1-one
(Drug Scaffold)

R-NH2, Cyclization
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Caption: Transformation of the acid scaffold into bioactive isoindolinone cores via methyl group

functionalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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